6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione

説明

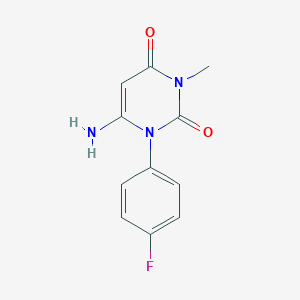

6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of an amino group at the 6th position, a fluoro-substituted phenyl group at the 1st position, and a methyl group at the 3rd position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione can be achieved through various synthetic routes. One common method involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form an intermediate. This intermediate is then cyclized with urea under acidic conditions to yield the desired pyrimidine derivative.

Another method involves the use of a multi-component reaction where 4-fluoroaniline, ethyl acetoacetate, and urea are reacted together in the presence of a catalyst such as p-toluenesulfonic acid. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher efficiency. The use of automated systems and real-time monitoring ensures consistent product quality and minimizes waste.

化学反応の分析

Types of Reactions

6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro derivative using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The nitro derivative can be reduced back to the amino compound using reducing agents like sodium borohydride or catalytic hydrogenation.

Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol or catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Nitro derivative of the pyrimidine compound.

Reduction: Amino derivative of the pyrimidine compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical agents, particularly those targeting cancer and infectious diseases.

Biological Studies: The compound is used in studies to understand the interaction of pyrimidine derivatives with biological targets such as enzymes and receptors.

Chemical Biology: It serves as a probe to study the mechanisms of action of pyrimidine-based drugs.

Industrial Applications: The compound is used in the development of agrochemicals and dyes.

作用機序

The mechanism of action of 6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets such as enzymes and receptors. The amino group at the 6th position and the fluoro-substituted phenyl group at the 1st position play crucial roles in binding to the active sites of these targets. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to therapeutic effects.

類似化合物との比較

Similar Compounds

6-Amino-1-phenyl-3-methyl-1H-pyrimidine-2,4-dione: Lacks the fluoro substitution on the phenyl ring.

6-Amino-1-(4-chloro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione: Contains a chloro substitution instead of a fluoro substitution.

6-Amino-1-(4-methyl-phenyl)-3-methyl-1H-pyrimidine-2,4-dione: Contains a methyl substitution instead of a fluoro substitution.

Uniqueness

The presence of the fluoro group in 6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione enhances its lipophilicity and metabolic stability compared to its non-fluorinated analogs. This makes it a valuable compound in drug design and development, as fluorine substitution often improves the pharmacokinetic properties of pharmaceutical agents.

生物活性

6-Amino-1-(4-fluoro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione is a heterocyclic compound belonging to the pyrimidine family. It possesses significant potential in medicinal chemistry due to its unique structural characteristics, particularly the presence of an amino group and a fluoro-substituted phenyl group. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Structural Characteristics

The compound's structure is defined by the following features:

- Amino Group : Located at the 6th position, enhancing its ability to interact with biological targets.

- Fluoro-Substituted Phenyl Group : Positioned at the 1st position, which increases lipophilicity and metabolic stability.

- Methyl Group : Found at the 3rd position of the pyrimidine ring.

This configuration allows for effective binding to active sites of enzymes and receptors, potentially inhibiting their activity or modulating their functions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, leading to therapeutic effects in diseases such as cancer and infections.

- Receptor Modulation : It may also modulate receptor functions, influencing cellular responses and signaling pathways.

The presence of the fluoro group enhances interactions with hydrophobic regions of proteins, improving binding affinity compared to non-fluorinated analogs .

Biological Activity Studies

Research has demonstrated that this compound exhibits various biological activities:

Anticancer Activity

Studies indicate that this compound has significant cytotoxic effects against several cancer cell lines. For instance:

- Cell Lines Tested : HeLa (cervical cancer), AGS (gastric cancer), HepG2 (liver cancer).

- IC50 Values : The compound showed IC50 values ranging from 32.21 µM to 63.39 µM against different cancer cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity against various pathogens:

- Tested Strains : E. coli, S. aureus, K. pneumoniae, A. baumannii.

- Results : No significant antimicrobial activity was observed at concentrations ranging from 0.5 µg/mL to 256 µg/mL .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Difference | Biological Activity |

|---|---|---|

| 6-Amino-1-(phenyl)-3-methyl-1H-pyrimidine-2,4-dione | Lacks fluoro substitution | Lower efficacy in enzyme inhibition |

| 6-Amino-1-(4-chloro-phenyl)-3-methyl-1H-pyrimidine-2,4-dione | Contains chloro substitution | Reduced lipophilicity |

| 6-Amino-1-(4-methylphenyl)-3-methyl-1H-pyrimidine-2,4-dione | Contains methyl substitution | Similar activity but less stable |

Case Studies and Research Findings

Several studies have focused on understanding the pharmacokinetics and dynamics of this compound:

- Cytotoxicity Studies : In vitro studies revealed that the compound induced necrosis in cancer cell lines after prolonged exposure, suggesting a potential mechanism for its anticancer effects .

- Molecular Docking Studies : Computational analyses have shown favorable binding interactions between the compound and key target proteins involved in tumor growth and proliferation .

- ADME Predictions : Studies on absorption, distribution, metabolism, and excretion (ADME) indicated that this compound possesses favorable pharmacokinetic properties due to its structural features .

特性

IUPAC Name |

6-amino-1-(4-fluorophenyl)-3-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O2/c1-14-10(16)6-9(13)15(11(14)17)8-4-2-7(12)3-5-8/h2-6H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOJPFRJZMBDEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)C2=CC=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00628925 | |

| Record name | 6-Amino-1-(4-fluorophenyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19369-30-3 | |

| Record name | 6-Amino-1-(4-fluorophenyl)-3-methylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00628925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。